2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC15848812
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3O |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C12H9N3O/c1-16-11-4-2-3-10(5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3 |
| Standard InChI Key | WCPDHWWOZODAJW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC=C(C=N2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile (IUPAC name: 5-cyano-2-(3-methoxyphenyl)pyrimidine) consists of a pyrimidine ring substituted with a 3-methoxyphenyl group at position 2 and a nitrile (-CN) group at position 5. The methoxy (-OCH₃) substituent on the phenyl ring introduces electron-donating effects, which influence the compound’s electronic distribution and reactivity .
Table 1: Key Molecular Properties
The planar pyrimidine core facilitates π-π stacking interactions with biological targets, while the nitrile group enhances hydrogen-bonding capabilities .
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile is documented, analogous pyrimidine-5-carbonitriles are typically synthesized via:
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Cyclocondensation Reactions: Starting from enaminonitrile precursors, as demonstrated in the synthesis of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile .
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Solvent-Free Protocols: Grinding 2-amino-4-methoxy-6-arylpyrimidine-5-carbonitriles with electrophilic agents under fusion conditions .
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Nucleophilic Substitution: Utilizing bromomethyl intermediates (e.g., 2-(bromomethyl)pyrimidine-5-carbonitrile) to introduce aryl groups.
Proposed Synthesis for 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile
A plausible route involves:
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Reacting 2-(bromomethyl)pyrimidine-5-carbonitrile with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions.
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
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Characterization using , , and HRMS, expecting signals for the methoxy group at δ ~3.8 ppm and aromatic protons at δ 6.7–7.4 ppm .
Physicochemical Properties
Solubility and Partitioning
Based on analogs like 1-(3-methoxyphenyl)-2,5-dioxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile , the compound is predicted to exhibit:
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logP: 2.1–2.5 (moderate lipophilicity)
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Aqueous Solubility: ~0.05 mg/mL (pH 7.4), necessitating formulation enhancers for bioavailability .
Solid-State Characteristics
Crystallographic data from related compounds (e.g., 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ) suggest:
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Planarity: The pyrimidine ring and substituents adopt near-planar conformations (r.m.s. deviation <0.1 Å).
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Hydrogen Bonding: Intermolecular N–H⋯O/N interactions facilitate dimerization, influencing crystal packing .
Structure-Activity Relationships (SAR)
Substituent Effects
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Methoxy Position: 3-Methoxy derivatives may offer superior metabolic stability over 4-methoxy analogs due to reduced oxidative demethylation .
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Nitrile Group: Essential for hydrogen bonding with kinase ATP pockets (e.g., VEGFR-2).
Table 2: Comparative Bioactivity of Pyrimidine-5-carbonitriles
Applications in Drug Development and Future Directions
Research Priorities
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